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molecular formula C14H13NO2 B8230695 Ethyl 2-phenylisonicotinate

Ethyl 2-phenylisonicotinate

Cat. No. B8230695
M. Wt: 227.26 g/mol
InChI Key: LGGVBTZLSYDTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06552188B2

Procedure details

Phenylboronic acid (147 mg) and ethyl 2-chloroisonicotinate (200 mg) were treated in the same manner as in Preparation Example 1 to obtain the title compound.
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:11]1[CH:12]=[C:13]([CH:19]=[CH:20][N:21]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15]>>[C:1]1([C:11]2[CH:12]=[C:13]([CH:19]=[CH:20][N:21]=2)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
147 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)OCC)C=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C(=O)OCC)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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